Ethyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate is a heterocyclic compound that incorporates a thiazole ring fused with an azepine structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula is , and it features a carboxylate group that enhances its reactivity and biological activity.
Ethyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate falls under the category of thiazole derivatives and azepine compounds. These classifications are significant due to their relevance in pharmacological research and potential therapeutic applications.
The synthesis of ethyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate typically involves several key steps:
These methods allow for the production of ethyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate in a laboratory setting and facilitate the synthesis of various derivatives with enhanced properties .
The molecular structure of ethyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate consists of a fused thiazole and azepine ring system. The structural arrangement includes:
The compound's structural data can be elucidated through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its molecular integrity and functional groups present.
Ethyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate can undergo various chemical reactions that modify its structure or enhance its biological activity:
These reactions are crucial for developing derivatives with improved pharmacological properties .
The mechanism of action for ethyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate primarily involves interactions with biological targets such as enzymes or receptors. Research indicates that it may inhibit specific protein interactions crucial for viral replication processes.
Studies have shown that this compound exhibits antiviral properties by disrupting essential viral protein interactions within host cells. Further investigations into binding affinities and detailed molecular interactions are ongoing to fully elucidate its mechanism of action against various pathogens.
Ethyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate is characterized by:
The compound exhibits notable chemical properties due to its functional groups:
Relevant analytical techniques such as Infrared (IR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are utilized to assess purity and confirm structural integrity .
Ethyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate has several potential applications in scientific research:
Heterocyclic compounds constitute the structural backbone of approximately 85% of clinically approved drugs, attributable to their versatile molecular recognition properties, tunable electronic characteristics, and capacity for diverse non-covalent interactions with biological targets. Within this broad class, nitrogen- and sulfur-containing heterocycles hold particular prominence due to their prevalence in natural products, cofactors, and essential metabolic intermediates. The strategic fusion of distinct heterocyclic rings into hybrid architectures represents a sophisticated drug design approach aimed at generating novel bioactive molecules with optimized physicochemical and pharmacological profiles. These hybrid systems exploit the individual pharmacophoric features of each component while introducing unique three-dimensional geometries and electronic distributions not achievable with monocyclic scaffolds [7].
Thiazole, a five-membered heterocycle incorporating both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of bioactivities, including anti-inflammatory, antimicrobial, and anticancer effects. This bioactivity profile stems from the thiazole ring's ability to engage in hydrogen bonding, dipole-dipole interactions, and π-stacking with biological targets. Azepines, seven-membered nitrogen-containing heterocycles, introduce conformational flexibility and a larger molecular footprint that can enhance target complementarity. When fused into a thiazolo-azepine bicyclic system, the resulting architecture merges the robust interaction capabilities of the thiazole with the spatial adaptability of the azepine ring. This combination creates a three-dimensional pharmacophore capable of interacting with complex binding sites, particularly those found in enzymes and receptors implicated in neurological disorders, inflammation, and cancer [5] [7]. The ethyl carboxylate moiety frequently appended to such scaffolds (as in the title compound) serves dual purposes: it enhances solubility through its polar nature and provides a synthetic handle for further derivatization into amides or other functional groups critical for structure-activity relationship (SAR) exploration. Computational analyses suggest that thiazolo-azepine hybrids exhibit favorable ligand efficiency metrics compared to simpler monocyclic systems, potentially enabling higher target affinity with reduced molecular weight.
Ethyl 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate belongs to a specific subclass of fused heterocyclic systems characterized by a thiazole ring linearly annulated to a seven-membered azepine ring across the 5,4-bond (thiazole numbering) and the b-face (azepine numbering). This fusion pattern results in a distinctive 6-7 bicyclic system where the thiazole and partially saturated azepine share a common bond between the thiazole's C5 and the azepine's C4a/C8a position. The "4H,5H,6H,7H,8H" prefix explicitly denotes the saturation pattern of the azepine ring, confirming it exists in a partially saturated (tetrahydro) state rather than a fully aromatic system. This saturation imparts significant conformational flexibility while reducing planarity compared to fully aromatic fused systems [1].
Table 1: Key Structural Identifiers for Ethyl 4H,5H,6H,7H,8H-[1,3]Thiazolo[5,4-b]azepine-2-carboxylate
Identifier Type | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₄N₂O₂S | [1] |
SMILES | CCOC(=O)C1=NC2=C(S1)NCCCC2 | [1] |
InChI | InChI=1S/C10H14N2O2S/c1-2-14-10(13)9-12-7-5-3-4-6-11-8(7)15-9/h11H,2-6H2,1H3 | [1] |
InChIKey | ODLVDOFEZSYSGR-UHFFFAOYSA-N | [1] |
Systematic Name | ethyl 5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate | [1] |
The specific fusion pattern ([5,4-b]) critically determines the spatial orientation of the two rings relative to each other and the projection of substituents like the ethyl carboxylate group. This distinct geometry influences dipole moment, electron density distribution across the fused system, and the molecule's overall shape, factors that collectively dictate its potential for interacting with biological targets. Compared to isomeric fusion patterns (e.g., [4,5-c] or [5,4-c]) or related scaffolds like thiazolo[4,5-d]pyrimidines (e.g., CID 138375828) or pyrazolo[1,5-a]pyridines (e.g., CID 14145812), the [1,3]thiazolo[5,4-b]azepine core offers a unique spatial arrangement and conformational landscape due to the larger, flexible azepine ring [2] [3]. Its partially saturated nature reduces potential for intercalation but enhances flexibility and potential for occupying hydrophobic binding pockets. The ethyl carboxylate group provides a vector for hydrogen bond acceptance and introduces stereoelectronic effects influencing the electron density of the adjacent thiazole ring.
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0